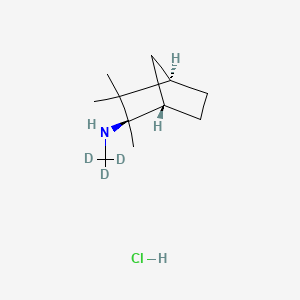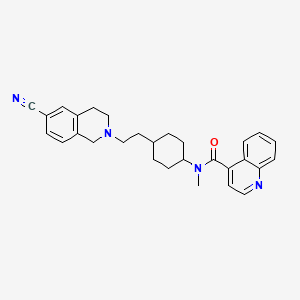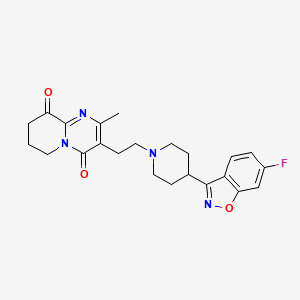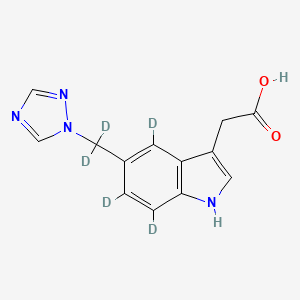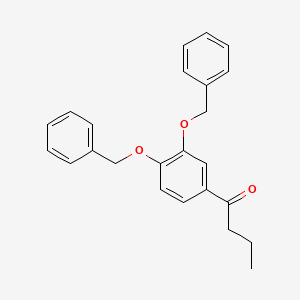
3',4'-Dibenzyloxy-1-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4'-Dibenzyloxy-1-phenyl-2-butanone, commonly referred to as DBOPB, is a synthetic organic compound used in various scientific applications. It is a colorless, crystalline solid with a melting point of 53-54 °C. DBOPB is mainly used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, DBOPB has been used in the synthesis of polymers, dyes, and other materials.
Aplicaciones Científicas De Investigación
Antimicrobial Properties : A study on Helichrysum gymnocomum, a plant in the Asteraceae family, isolated compounds including dibenzyloxy flavonoids. These compounds exhibited significant antimicrobial properties, with notable activity against pathogens like Staphylococcus aureus, including methicillin and gentamycin resistant strains (Drewes & van Vuuren, 2008).
Biocatalysis in Chemical Synthesis : A study on Baeyer–Villiger monooxygenases, which are enzymes catalyzing a wide range of substrates, demonstrated the enzyme's application in synthesizing enantiopure compounds. This includes the conversion of 3-phenyl-2-butanone, a compound structurally similar to 3',4'-Dibenzyloxy-1-phenyl-2-butanone (Geitner et al., 2010).
Chemical Synthesis Techniques : Research on the synthesis of 3-Hydroxy-4-phenyl-2-butanone, a compound related to 3',4'-Dibenzyloxy-1-phenyl-2-butanone, explored different methods of preparation, highlighting the potential for chemical manipulation and synthesis of similar compounds (Sun Baoguo, 2011).
Flavour and Fragrance Industry Applications : A study on the synthesis and characteristic odor of optically active 3‐hydroxy‐4‐phenyl‐2‐butanone, a related compound, revealed its potential application in the flavor and fragrance industry. The study showed different stereoisomers had distinct odors, indicating the relevance of similar compounds in sensory applications (Tian et al., 2011).
Propiedades
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dibenzyloxy-1-phenyl-2-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


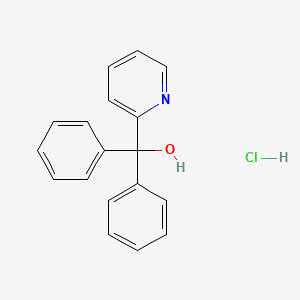

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
